molecular formula C6H10FNO2 B13468861 5-Fluoropiperidine-2-carboxylic acid

5-Fluoropiperidine-2-carboxylic acid

Cat. No.: B13468861
M. Wt: 147.15 g/mol
InChI Key: RHTGVGPUHYZXLP-UHFFFAOYSA-N
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Description

5-Fluoropiperidine-2-carboxylic acid is a fluorinated derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropiperidine-2-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group, such as a nitro group, on the piperidine ring. This reaction often requires the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoropiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Fluoropiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological activity. The compound may inhibit certain enzymes or disrupt metabolic pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-Fluoropiperidine-2-carboxylic acid is unique due to its piperidine ring, which imparts distinct chemical and biological properties compared to other fluorinated carboxylic acids. Its specific interactions with molecular targets make it a valuable compound in various research fields .

Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

5-fluoropiperidine-2-carboxylic acid

InChI

InChI=1S/C6H10FNO2/c7-4-1-2-5(6(9)10)8-3-4/h4-5,8H,1-3H2,(H,9,10)

InChI Key

RHTGVGPUHYZXLP-UHFFFAOYSA-N

Canonical SMILES

C1CC(NCC1F)C(=O)O

Origin of Product

United States

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